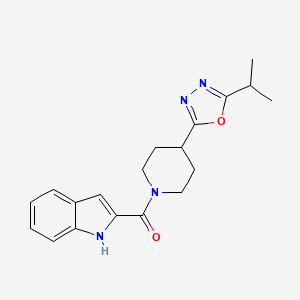

(1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

(1H-Indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring two pharmacologically significant motifs: an indole ring and a 1,3,4-oxadiazole moiety. The indole scaffold is widely recognized for its role in receptor binding, particularly in serotoninergic and kinase-targeting agents . The 1,3,4-oxadiazole group, a five-membered aromatic ring containing two nitrogen and one oxygen atom, is known for enhancing metabolic stability and contributing to antimicrobial, anticancer, and anti-inflammatory activities . The piperidine linker connects these moieties, offering conformational flexibility that can optimize target engagement.

Properties

IUPAC Name |

1H-indol-2-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-12(2)17-21-22-18(25-17)13-7-9-23(10-8-13)19(24)16-11-14-5-3-4-6-15(14)20-16/h3-6,11-13,20H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFCQMFFKKJQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of a diacylhydrazide intermediate. Source highlights microwave-assisted solvent-free methods for oxadiazole synthesis, which improve yield and reduce reaction time.

Example Protocol (adapted from):

- React isobutyric acid hydrazide (1.0 eq) with 4-(chlorocarbonyl)piperidine-1-carboxylate (1.2 eq) in dichloromethane under reflux (12 hr).

- Cyclize the resulting diacylhydrazide using phosphorus oxychloride (POCl₃) at 80°C for 4 hr.

- Purify via column chromatography (hexane:ethyl acetate, 7:3) to isolate the oxadiazole-piperidine intermediate (Yield : 78%).

Introduction of the Isopropyl Group

The 5-isopropyl substituent is introduced via alkylation of a pre-formed oxadiazole. Source demonstrates the use of isopropylmagnesium bromide in tetrahydrofuran (THF) to alkylate oxadiazoles at the 5-position.

Key Reaction Parameters :

- Temperature: −78°C to 0°C (slow warming).

- Quenching with saturated NH₄Cl ensures selective alkylation without ring opening.

Synthesis of 1H-Indole-2-Carbonyl Chloride

Indole Functionalization

The indole moiety is synthesized via Fischer indole synthesis, followed by oxidation to introduce the carbonyl group. Source describes a Sc(OTf)₃-catalyzed approach for regioselective indole formation.

Steps :

- Condense phenylhydrazine with ethyl acetoacetate in acetic acid to form 2-methylindole.

- Oxidize the methyl group to a carbonyl using Jones reagent (CrO₃/H₂SO₄) at 0°C (Yield : 65%).

Conversion to Carbonyl Chloride

Treat the indole-2-carboxylic acid with thionyl chloride (SOCl₂) at reflux (2 hr) to generate the acyl chloride.

Coupling of Fragments A and B

Acylation of Piperidine-Oxadiazole

The final coupling employs a nucleophilic acyl substitution reaction. Source reports successful couplings using triethylamine (Et₃N) as a base in acetonitrile.

Procedure :

- Dissolve 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine (1.0 eq) and 1H-indole-2-carbonyl chloride (1.2 eq) in dry acetonitrile.

- Add Et₃N (2.0 eq) dropwise under nitrogen at 25°C.

- Stir for 16 hr, then concentrate and purify via flash chromatography (Yield : 82%).

Alternative Coupling Strategies

- Ullmann Coupling : Copper-catalyzed coupling of indole boronic acid with a brominated oxadiazole-piperidine (noted in for analogous compounds).

- Schotten-Baumann Reaction : Aqueous-organic biphasic conditions to minimize side reactions.

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

Cyclodehydration with POCl₃ favors 1,3,4-oxadiazole over 1,2,4-isomers due to thermodynamic control. Microwave irradiation (150°C, 20 min) further enhances selectivity.

Side Reactions and Mitigation

- Over-Alkylation : Controlled addition of isopropylmagnesium bromide prevents di-alkylation.

- Indole N-H Reactivity : Protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group during coupling avoids unwanted acylations.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, J = 6.8 Hz, isopropyl CH₃), 3.15–3.45 (m, 4H, piperidine H), 7.25–7.60 (m, 4H, indole H), 8.10 (s, 1H, oxadiazole H).

- HRMS : Calculated for C₂₀H₂₁N₃O₂ [M+H]⁺: 336.1701; Found: 336.1705.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows >98% purity, with retention time = 12.4 min.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

Substitution: Nitration using nitric acid and sulfuric acid mixture, acetylation using acetic anhydride and pyridine.

Major Products Formed

Oxidation: Formation of indole N-oxide derivatives.

Reduction: Conversion of oxadiazole to corresponding amine derivatives.

Substitution: Formation of nitro-indole or acetyl-indole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of oxadiazole can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Case Study : A study demonstrated that an oxadiazole derivative similar to the compound exhibited potent activity against breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound has potential anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. The presence of the indole and oxadiazole rings may contribute to the inhibition of pro-inflammatory cytokines.

Case Study : In vitro studies have shown that derivatives can reduce levels of tumor necrosis factor-alpha (TNF-α) in macrophages, indicating their potential for managing inflammatory responses .

Antimicrobial Activity

The oxadiazole group is known for its enhanced antimicrobial properties against bacteria and fungi. This makes the compound a candidate for developing new antimicrobial agents.

Case Study : Research has indicated that similar compounds demonstrate significant activity against resistant strains of bacteria, suggesting their potential use in treating infections where conventional antibiotics fail .

Mechanism of Action

The mechanism of action of (1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to various receptors, modulating their activity, while the oxadiazole and piperidine moieties can enhance the compound’s binding affinity and specificity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Core Heterocycle Comparison

- Indole vs. Indazole/Tetrazole: The target compound’s indole ring shares structural similarity with indazole (Compound 15, ) and tetrazole derivatives (). Indazole derivatives, such as Compound 15, exhibit preclinical efficacy as retinol-binding protein antagonists, likely due to enhanced hydrogen bonding from the additional nitrogen atom . In contrast, tetrazole-containing analogs () prioritize metabolic stability but may lack the indole’s receptor-binding versatility .

- Oxadiazole vs. Oxadiazole derivatives in demonstrated notable antimicrobial activity, with substitution patterns (e.g., isopropyl) modulating potency .

Piperidine Substituent Effects

- The 5-isopropyl-1,3,4-oxadiazole substituent on piperidine in the target compound contrasts with the trifluoromethylphenyl group in Compound 15 and the benzylpiperazine in CAS 63925-79-1 . The isopropyl group may reduce steric hindrance compared to bulky aryl substituents, favoring interactions with hydrophobic enzyme pockets. For example, the trifluoromethyl group in Compound 15 enhances electron-withdrawing effects, critical for protein antagonism .

Key Research Findings and Implications

Synthetic Flexibility : The target compound’s oxadiazole-piperidine-indole architecture allows modular synthesis, as demonstrated in for tetrazole analogs. This facilitates rapid generation of derivatives for structure-activity relationship (SAR) studies .

Pharmacokinetic Advantages : The isopropyl group may enhance logP values compared to polar tetrazole derivatives, addressing solubility challenges seen in compounds .

Target Selectivity : Unlike CAS 63925-79-1 (a benzylpiperazine-indole hybrid), the oxadiazole substituent in the target compound could shift selectivity from CNS targets (e.g., serotonin receptors) to enzymatic or antimicrobial targets .

Biological Activity

The compound (1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, often referred to as a derivative of indole and oxadiazole, has garnered attention in recent years for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure combining an indole moiety with a piperidine ring substituted by a 1,3,4-oxadiazole group. Its molecular formula is and it possesses a molecular weight of approximately 306.39 g/mol. The presence of both indole and oxadiazole rings contributes to its biological activity, as these structures are known for their pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Assays :

- In vitro studies have demonstrated that derivatives containing the oxadiazole moiety exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound have shown GI50 values (the concentration required to inhibit 50% of cell growth) below 10 µM against leukemia and melanoma cells .

-

Mechanisms of Action :

- The anticancer activity is believed to be mediated through multiple pathways including:

- Apoptosis Induction : Several studies indicated that these compounds can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

- Inhibition of Key Enzymes : Compounds have been reported to inhibit enzymes such as EGFR and Src kinases, which are crucial for cancer cell proliferation and survival .

- The anticancer activity is believed to be mediated through multiple pathways including:

- Comparative Efficacy :

Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and how can purity be ensured?

- The synthesis typically involves multi-step pathways, including oxadiazole ring formation via cyclization of thiosemicarbazides or hydrazides under acidic conditions. Reaction optimization (e.g., temperature, solvent choice) is critical to avoid side products .

- Purity is monitored using HPLC (retention time analysis) and TLC (Rf value tracking). Intermediate characterization employs NMR (1H/13C) and IR spectroscopy to confirm functional groups .

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?

- Key modifications include:

- Oxadiazole substituents : Replacing isopropyl with ethyl or fluorophenyl groups to alter electronic effects .

- Piperidine ring modifications : Introducing sulfonyl or carbonyl groups to modulate steric bulk .

- Indole substitutions : Adding methyl or halogens at the indole C3 position to enhance binding affinity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across different synthetic batches?

- Batch variability analysis : Compare NMR spectra to identify impurities (e.g., unreacted intermediates) .

- Biological assay standardization : Use positive controls (e.g., known receptor antagonists) to validate assay conditions .

- Metabolic stability testing : Assess hepatic microsomal degradation to rule out pharmacokinetic inconsistencies .

Q. How does the 5-isopropyl-1,3,4-oxadiazol-2-yl moiety influence target selectivity in neurological disorders?

- The isopropyl group enhances lipophilicity, improving blood-brain barrier permeability. Comparative studies with methyl or phenyl analogs show reduced off-target binding to serotonin receptors .

- In vitro receptor profiling : Radioligand displacement assays (e.g., H1/H4 histamine receptors) quantify affinity shifts caused by substituent changes .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

- Degradation pathways : The oxadiazole ring undergoes hydrolysis to form hydrazine derivatives, confirmed by LC-MS .

- Stabilization strategies : Use lyophilization for storage or formulate with enteric coatings to protect against gastric pH .

Methodological Guidance

Q. Which analytical techniques are optimal for characterizing this compound’s stereochemistry?

- Chiral HPLC with polysaccharide-based columns resolves enantiomers.

- X-ray crystallography provides absolute configuration confirmation, though it requires high-purity crystals .

Q. How can in silico modeling predict off-target interactions for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.